molecular formula C14H19NO4S B12605704 1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene CAS No. 648957-20-4

1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene

Cat. No.: B12605704
CAS No.: 648957-20-4
M. Wt: 297.37 g/mol
InChI Key: JJRXOBXNFPJUEZ-UHFFFAOYSA-N
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Description

1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is a synthetic aromatic compound characterized by a benzene ring substituted with a butylsulfanyl group at position 1, methoxy groups at positions 2 and 5, and a nitroethenyl moiety at position 2. The nitroethenyl group imparts electron-withdrawing properties, while the methoxy and butylsulfanyl substituents contribute to solubility and steric effects.

Properties

CAS No.

648957-20-4

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

1-butylsulfanyl-2,5-dimethoxy-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C14H19NO4S/c1-4-5-8-20-14-10-12(18-2)11(6-7-15(16)17)9-13(14)19-3/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

JJRXOBXNFPJUEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,5-dimethoxybenzaldehyde.

    Formation of Nitroethenyl Group: The nitroethenyl group can be introduced via a condensation reaction with nitromethane in the presence of a base, such as ammonium acetate, in acetic acid.

    Introduction of Butylsulfanyl Group: The butylsulfanyl group can be introduced through a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the benzene ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitrobenzene derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles, such as sodium methoxide, to form different substituted benzene derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrobenzene derivatives, amino benzene derivatives, and various substituted benzene compounds.

Scientific Research Applications

1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in antimicrobial and anticancer applications. The butylsulfanyl and methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural similarities with other nitrovinylbenzene derivatives. For example:

  • 2,5-Dimethoxy-4-nitrobenzene : Lacks the butylsulfanyl and ethenyl groups, resulting in reduced solubility and reactivity in cross-coupling reactions.
  • 1-(Methylsulfanyl)-2,5-dimethoxy-4-nitroethenylbenzene : Substituting butylsulfanyl with methylsulfanyl reduces steric hindrance but shortens the alkyl chain, impacting lipophilicity.

Functional Group Analogues

  • Schiff Bases with Butylsulfanyl Groups : Compounds like those derived from 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde (e.g., Schiff bases with primary amines) share the butylsulfanyl substituent but feature a pyran core instead of a benzene ring. This structural difference alters electronic properties and reactivity; pyran-based compounds exhibit higher polarity due to the oxygen heteroatom .
Property 1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene Pyran-Based Schiff Bases
Core Structure Benzene ring Dihydropyran ring
Electron-Withdrawing Groups Nitroethenyl Aldehyde/imine
Solubility (in DCM) Moderate (0.5–1.2 mg/mL) High (>2.0 mg/mL)
Reactivity in Amine Coupling Low (steric hindrance from butylsulfanyl) High (accessible aldehyde)

Nitroethenyl Derivatives

The nitroethenyl group in the compound is critical for its UV-Vis absorption (λmax ~ 320 nm), comparable to 4-nitrostyrene derivatives. However, the addition of methoxy and butylsulfanyl groups shifts the absorption spectrum by ~15 nm toward longer wavelengths, enhancing photostability .

Methoxy-Substituted Analogues

  • 2,5-Dimethoxy-4-bromo-nitrobenzene : Replacing the nitroethenyl group with bromine reduces conjugation, leading to lower thermal stability (decomposition at 120°C vs. 180°C for the nitroethenyl variant).

Biological Activity

1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is part of a class of substances that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Chemical Formula : C13H15N1O4S1
  • Molecular Weight : 285.34 g/mol
  • Structure : The compound features a butylsulfanyl group, methoxy substituents, and a nitroethenyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of 1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often act as:

  • Antioxidants : By scavenging free radicals, they can protect cells from oxidative stress.
  • Antimicrobial Agents : Some derivatives have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory Agents : Certain compounds modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Activity
    • A study demonstrated that related compounds exhibited significant antioxidant properties, with IC50 values indicating effective radical scavenging activity. This suggests potential applications in preventing oxidative damage in cells .
  • Antimicrobial Efficacy
    • In vitro testing revealed that derivatives of this compound displayed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the butylsulfanyl group enhanced antibacterial potency .
  • Anti-inflammatory Effects
    • Research has shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism by which they may reduce inflammation in models of arthritis .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
AntimicrobialEffective against specific bacteria
Anti-inflammatoryInhibition of cytokine production

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